molecular formula C23H22N6O B3201084 (4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(naphthalen-2-yl)methanone CAS No. 1019101-15-5

(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(naphthalen-2-yl)methanone

Número de catálogo: B3201084
Número CAS: 1019101-15-5
Peso molecular: 398.5 g/mol
Clave InChI: PAYQUXDBEKMAKT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(naphthalen-2-yl)methanone is a heterocyclic compound featuring a pyridazine core substituted with a 3-methylpyrazole moiety, a piperazine linker, and a naphthalen-2-yl ketone group.

Propiedades

IUPAC Name

[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O/c1-17-10-11-29(26-17)22-9-8-21(24-25-22)27-12-14-28(15-13-27)23(30)20-7-6-18-4-2-3-5-19(18)16-20/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYQUXDBEKMAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

7-Methoxy-4-[3-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-propoxy]-3-phenyl-chromen-2-one (4h)

This coumarin-based compound shares the piperazine linker and naphthalene substituent with the target molecule. However, its coumarin core and methoxy-phenyl groups differ significantly from the pyridazine-pyrazole system in the target compound. Synthesis of 4h achieved a 59% yield via condensation of a piperazine derivative with 1-naphthaldehyde, suggesting comparable synthetic accessibility for naphthalene-containing piperazine hybrids .

Key Structural Differences:

Feature Target Compound Compound 4h
Core Structure Pyridazine-pyrazole Coumarin
Linker Direct piperazine-pyridazine bond Piperazine-propoxy bridge
Hydrophobic Group Naphthalen-2-yl ketone Naphthalen-1-ylmethyl

Pharmacological Profiles

While direct bioactivity data for the target compound is unavailable, analogous compounds highlight trends:

  • Antibacterial Potential: Ethanol and water extracts of cocoa beans (containing piperazine-like alkaloids) demonstrated MIC/MBC values against A. actinomycetemcomitans (Table 1, ).
  • Receptor Binding : The naphthalene-piperazine motif in 4h and related compounds often targets serotonin or dopamine receptors. The pyridazine core in the target compound may enhance selectivity for kinase domains due to its planar geometry .

Physicochemical Properties

Chromatographic Behavior

HPLC-ESI-MSn analysis () of polyvinylpolypyrrolidone-treated extracts revealed distinct elution patterns for nitrogen-containing heterocycles. The target compound’s pyridazine and pyrazole groups likely result in earlier elution (polar phases) compared to coumarin-based 4h, which may retain longer due to its methoxy and phenyl substituents .

Solubility and Stability

  • Piperazine’s basicity may enhance solubility under acidic conditions, a property shared with cocoa bean alkaloids () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(naphthalen-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(naphthalen-2-yl)methanone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.